Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs .
Preparation Methods
One common synthetic route includes the reaction of a suitable pyrrolidine precursor with benzyl bromide and 4-methoxyphenylboronic acid under palladium-catalyzed conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations .
Chemical Reactions Analysis
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Scientific Research Applications
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Trans-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid-HCl can be compared with other pyrrolidine derivatives, such as:
Trans-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar in structure but with an ethoxycarbonyl group instead of a methoxyphenyl group.
Trans-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
1-(4-methoxyphenyl)pyrrolidine: Lacks the benzyl group, making it structurally simpler and potentially less active.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C19H22ClNO3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-23-16-9-7-15(8-10-16)17-12-20(13-18(17)19(21)22)11-14-5-3-2-4-6-14;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1 |
InChI Key |
VJMKLOGGZDUVBJ-URBRKQAFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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